Prothioconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 300 mg/L at 20 °C

Synonyms

Canonical SMILES

Prothioconazole mode of action sterol biosynthesis inhibition

Core Mechanism of Action

Prothioconazole belongs to the triazolinthione chemical class and is classified as a Demethylation Inhibitor (DMI) within the broader group of Sterol Biosynthesis Inhibitors (SBI) [1] [2] [3]. Its FRAC (Fungicide Resistance Action Committee) code is Group 3 [4] [3].

- Molecular Target: The primary target is the CYP51 enzyme, also known as 14α-demethylase [5] [6]. This enzyme is a key cytochrome P450 in the ergosterol biosynthesis pathway.

- Inhibition Process: this compound binds to the heme iron within the active site of the CYP51 enzyme [7]. This binding blocks the enzyme's ability to catalyze the removal of the C-14 methyl group from lanosterol or 24-methylene dihydrolanosterol [6].

- Cellular Consequences:

- Ergosterol Depletion: Inhibition leads to a critical shortage of ergosterol, an essential sterol component for fungal cell membrane integrity and fluidity [5] [8].

- Toxic Sterol Accumulation: The pathway is interrupted, causing the accumulation of toxic methylated sterol precursors [5].

- Membrane Disruption: The combined effect of ergosterol depletion and toxic sterol buildup compromises cell membrane structure and function, increasing permeability and causing leakage of cellular contents [5].

- Secondary Effects: In Fusarium spp., this compound treatment induces oxidative stress, apoptosis-like cell death, and alterations in the expression of genes involved in stress responses [5].

The following diagram illustrates the sterol biosynthesis pathway and the specific site of this compound inhibition:

Experimental Data and Efficacy

This compound exhibits potent antifungal activity against a range of phytopathogens, particularly those in the Fusarium genus.

| Property / Organism | Details / Value | Experimental Context & Notes |

|---|---|---|

| General Activity | Systemic with protective, curative, and eradicative action [4]. | Applied as foliar spray or seed treatment [4] [3]. |

| Fusarium graminearum (Wild-type isolates) | EC₅₀: 0.25 - 0.58 µg/mL [6]. | In vitro mycelial growth inhibition [6]. |

| Fusarium graminearum (Resistant mutants) | EC₅₀: 10.10 - 21.24 µg/mL [6]. | Laboratory-induced mutants showing high resistance [6]. |

| Fusarium graminearum (PH-1 strain) | MIC: 1.2 µg/mL [5]. MIC₂₅: 0.3 µg/mL, MIC₅₀: 0.6 µg/mL [5]. | Dose inhibiting 25% (MIC25) and 50% (MIC50) of linear growth rate [5]. |

| Fusarium culmorum (FcUK99 strain) | MIC: 1.0 µg/mL [5]. MIC₂₅: 0.25 µg/mL, MIC₅₀: 0.5 µg/mL [5]. | Dose inhibiting 25% (MIC25) and 50% (MIC50) of linear growth rate [5]. |

| Cytotoxicity (Mammalian Cells) | Non-toxic to HEK293 and L929 cell lines at fungicidal concentrations [5]. | Suggests selective toxicity towards fungi [5]. |

Fungicide Resistance Mechanisms

Resistance to DMI fungicides like this compound can develop through several mechanisms, which are critical to monitor and manage.

| Resistance Mechanism | Description | Evidence |

|---|---|---|

| Target-Site Alterations | Mutations in the CYP51 gene (FgCYP51A, FgCYP51B, FgCYP51C) that reduce the binding affinity of the fungicide [6]. | Identified in lab-generated this compound-resistant F. graminearum mutants [6]. |

| Target Gene Overexpression | Increased expression of CYP51 genes, often due to promoter region alterations, leading to higher enzyme levels that overwhelm the inhibitor [2] [6]. | Altered expression of all FgCYP51 genes observed in resistant mutants after this compound treatment [6]. |

| Enhanced Efflux | Overexpression of membrane transport proteins (e.g., ABC transporters, MFS transporters) that actively pump the fungicide out of the fungal cell [2]. | A known resistance mechanism for DMI fungicides, though specific data for this compound in search results is limited [2]. |

Key Experimental Protocols

For researchers investigating the mode of action and efficacy of this compound, here are summaries of key methodologies from the cited literature.

In Vitro Antifungal Susceptibility Testing (Broth/Microdilution)

- Purpose: To determine the Minimum Inhibitory Concentration (MIC) and effective concentrations (EC₅₀) [5] [6].

- Procedure: Prepare serial dilutions of this compound in a suitable growth medium (e.g., potato dextrose broth). Inoculate with a standardized fungal spore or mycelial suspension. Incubate at the optimal temperature for the test organism (e.g., 25°C for Fusarium spp.). Measure fungal growth (e.g., turbidity, dry weight) after a set period (e.g., 3-7 days) [5] [6].

- Analysis: The MIC is the lowest concentration that visually inhibits growth. The EC₅₀ is calculated from dose-response curves using statistical software [5] [6].

Gene Expression Analysis (qRT-PCR)

- Purpose: To assess changes in the expression of target (e.g., CYP51) and stress-related genes in response to this compound [5] [6].

- Procedure: Treat fungal cultures with sub-lethal concentrations of this compound (e.g., MIC₂₅ or MIC₅₀). Harvest mycelia after a specific exposure time. Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) with gene-specific primers [5].

- Analysis: Calculate relative gene expression using methods like the 2^(-ΔΔCT) method, normalizing to housekeeping genes [5].

Assessment of Oxidative Stress and Apoptosis Markers

- Purpose: To evaluate secondary cellular responses induced by this compound [5].

- Procedure: Measure the activity of antioxidant enzymes (e.g., catalase, superoxide dismutase) in fungal cell extracts after fungicide exposure using spectrophotometric assays. Detect apoptosis-like cell death using assays like TUNEL staining or detection of DNA laddering [5].

Environmental and Non-Target Considerations

While effective, this compound's use requires consideration of its environmental impact. Its major metabolite, This compound-desthio, is also a potent fungicide and can be more toxic to some non-target organisms [7]. Studies indicate potential risks to aquatic life from this metabolite and highlight that this compound can disrupt soil microbial communities, reducing bacterial and fungal richness [2] [9].

References

- 1. Fungicide Modes of Action - Bayer Crop Science [cropscience.bayer.us]

- 2. This compound Stress Reduces Bacterial Richness and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Fungicides [sipcam-oxon.com]

- 4. This compound (Ref: JAU 6476 ) - AERU [sitem.herts.ac.uk]

- 5. Investigation of the Mode of Action and Cytotoxicity ... [sciencedirect.com]

- 6. Exploring the Potential Mechanism of this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. Gonadal disruption after single dose exposure of ... [sciencedirect.com]

- 8. Sterol Regulatory Element-Binding Protein Sre1 Mediates ... [mdpi.com]

- 9. Peer review of the pesticide risk assessment of the active ... [pmc.ncbi.nlm.nih.gov]

What is prothioconazole used for in agriculture

Agricultural Uses and Application

Prothioconazole is a cornerstone in managing fungal diseases across various crops. Its systemic nature allows it to be absorbed by the plant and translocated to protect new growth.

| Category | Details |

|---|---|

| Primary Crops | Cereals (wheat, barley, oats, corn), Soybeans, Canola, Oilseeds (sunflower), Pulses, Grapes, Vegetables [1] [2] [3]. |

| Target Diseases | Fusarium Head Blight (FHB), Septoria Leaf Blotch, Rusts (leaf, stem, stripe), Powdery Mildew, Leaf Spot diseases (e.g., Cercospora, Alternaria), Tan Spot, Net Blotch [4] [5]. |

| Sample Application Rate | Cereals: 0.6–1.0 L/ha; Soybeans: 0.5–0.8 L/ha (for a 480 g/L SC formulation) [5]. |

| Formulations | Suspension Concentrate (SC), Emulsifiable Concentrate (EC), Oil Dispersion (OD), Wettable Powder (WP), and technical materials (TC) like 95% and 97% [2] [4] [3]. |

Mechanism of Action and Metabolism

A key characteristic of this compound is its need for metabolic activation within the plant or fungus to express full fungicidal activity.

Diagram of this compound activation and fungicidal mechanism.

- Metabolic Activation: this compound itself shows weak binding to the CYP51 enzyme in vitro [6]. Its fungicidal effect is primarily attributed to its metabolite, This compound-desthio, which is formed in plants and fungi [6]. This metabolite is a true triazole and acts as a potent inhibitor.

- Enzyme Inhibition: this compound-desthio binds to the heme iron in the active site of the CYP51 enzyme, a classic type II binding spectrum [6]. This inhibits the 14α-demethylation of lanosterol, a critical step in ergosterol biosynthesis [6].

- Cellular Consequences: The depletion of ergosterol and accumulation of methylated sterols disrupt the formation of the fungal cell membrane, leading to increased permeability, cell leakage, and ultimately, fungal death [6] [5].

Experimental Protocols for Analysis

For researchers, standardized methods are crucial for studying this compound's behavior. Here are protocols for analyzing residues and sterol profiles.

Residue Analysis in Plant Material

This method uses QuEChERS extraction and LC-MS/MS to quantify this compound and its key metabolite in wheat [4].

Workflow for analyzing this compound residues in plants.

- Sample Preparation: Homogenize 5 g of wheat grain or straw sample [4].

- Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute [4].

- Cleanup: Add a pre-mixed QuEChERS salt packet (containing MgSO₄ and NaCl) to induce phase separation. Shake and centrifuge [4].

- Analysis: Transfer the supernatant, filter, and analyze by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4].

- Key Points: This method simultaneously detects this compound and this compound-desthio. It is critical for studying residue dissipation and ensuring compliance with Maximum Residue Levels (MRLs) [4].

Assessing Sterol Profile Changes in Fungi

This biochemical assay confirms the compound's effect on the ergosterol biosynthesis pathway.

- Fungal Treatment: Grow target fungi (e.g., Candida albicans as a model) in liquid culture with and without sub-lethal concentrations of this compound [6].

- Sterol Extraction:

- Derivatization and Analysis:

- Expected Outcome: Successful inhibition of CYP51 will manifest as a depletion of ergosterol and the accumulation of precursor sterols, primarily 14α-methylated sterols like lanosterol and eburicol [6].

Market and Environmental Perspective

- Market Growth: The this compound market is robust, valued at an estimated USD 1.2 billion in 2023 and projected to grow at a CAGR of 7.1% [2]. This growth is driven by its efficacy and the rising need for food security.

- Environmental Impact: While toxicologically classified as low-risk for mammals, this compound is very toxic to aquatic life [7]. Studies show it can reduce bacterial and fungal richness in soybean rhizosphere soil, indicating a significant impact on soil microbial communities [8].

- Resistance Management: As a Group 3 fungicide, this compound has a moderate resistance risk [9]. The Fungicide Resistance Action Committee (FRAC) recommends using it in mixture or rotation with non-DMI fungicides and always applying at the recommended label rate to delay resistance development [9].

References

- 1. This compound 2025-2033 Overview: Trends, Competitor ... [archivemarketresearch.com]

- 2. This compound Fungicide Market Report | Global Forecast ... [dataintelo.com]

- 3. This compound TC 2025-2033 Trends: Unveiling Growth ... [datainsightsmarket.com]

- 4. Effect of application method and formulation on ... [sciencedirect.com]

- 5. This compound 480 g/L SC Fungicide [pomais.com]

- 6. This compound and this compound-Desthio Activities ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound [en.wikipedia.org]

- 8. This compound Stress Reduces Bacterial Richness and ... [pmc.ncbi.nlm.nih.gov]

- 9. Fungicide Modes of Action - Bayer Crop Science [cropscience.bayer.us]

Comprehensive Technical Guide: Prothioconazole Chiral Center and Enantiomer Configurations

Introduction and Basic Properties

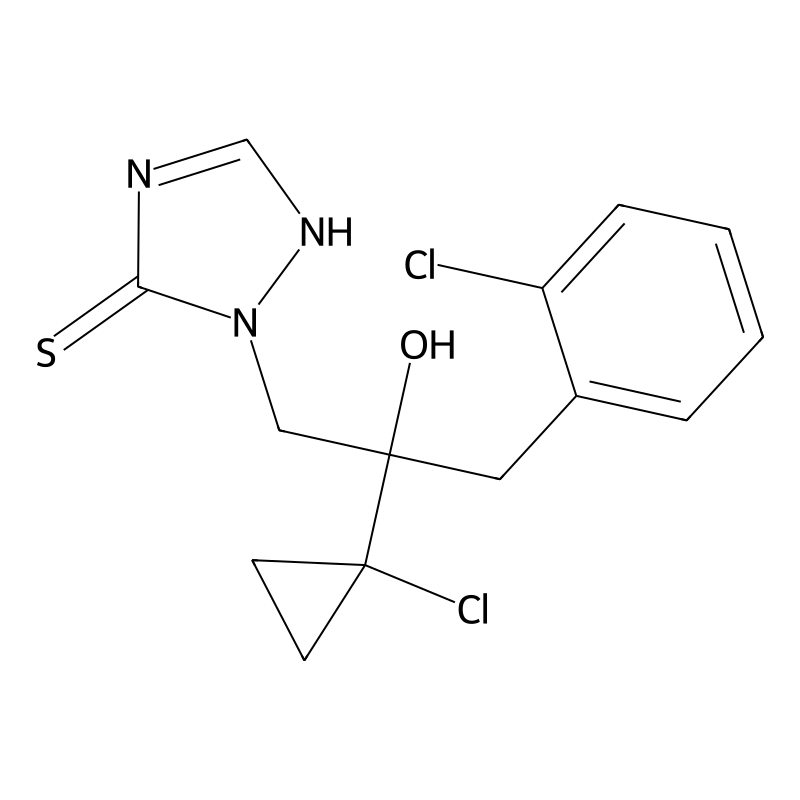

Prothioconazole is a broad-spectrum triazole fungicide widely used in agricultural applications for controlling various plant pathogens. First introduced around 2002-2004, this systemic fungicide exhibits protective, curative, and eradicative activity against numerous diseases including Phoma stem canker, powdery mildew, yellow rust, and Septoria leaf blotch in cereals such as barley, rye, wheat, oats, and spelt [1]. The compound operates primarily through sterol biosynthesis inhibition, specifically targeting the C-14α-demethylase enzyme (CYP51) essential for fungal membrane integrity [1] [2].

The molecular structure of this compound (C₁₄H₁₅Cl₂N₃OS) contains a single chiral center resulting from a tetrahedral carbon atom bonded to four different substituents, giving rise to two enantiomers [1]. The technical material is typically manufactured as a racemic mixture comprising equal amounts of (R)- and (S)-prothioconazole [1] [3]. This chirality significantly influences the compound's biological activity, environmental behavior, and toxicological profile, making stereochemical considerations essential for accurate risk assessment and efficacy evaluation.

Table 1: Fundamental Properties of this compound

| Property | Specification |

|---|---|

| IUPAC Name | (RS)-2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-1,2,4-triazole-3-thione |

| CAS Registry | 178928-70-6 |

| Molecular Formula | C₁₄H₁₅Cl₂N₃OS |

| Molecular Mass | 344.26 g/mol |

| Chiral Centers | 1 |

| Commercial Form | Racemic mixture |

| Active Substance Purity | ≥970 g/kg |

| Melting Point | 140.3°C |

Analytical Methods for Enantiomeric Separation and Determination

The enantioselective analysis of this compound and its metabolites requires sophisticated chiral separation techniques due to their identical physicochemical properties in achiral environments. Multiple chromatographic approaches have been successfully developed and validated for this purpose.

Liquid Chromatography-Based Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) represent the most widely employed techniques for this compound enantiomer separation. These methods typically utilize polysaccharide-based chiral stationary phases such as Lux Cellulose-1, Lux Cellulose-3, or other derivatized cellulose/amylose columns [4] [5]. The optimized UPLC-MS/MS method developed by Zhang et al. (2017) successfully achieved baseline separation of this compound and this compound-desthio enantiomers with the elution order confirmed as R-(+)-prothioconazole-desthio, S-(-)-prothioconazole-desthio, R-(-)-prothioconazole, and S-(+)-prothioconazole [4]. This method demonstrated excellent recovery rates (71.8-102.0%) with precision expressed as relative standard deviations (RSD) of 0.3-11.9% (intraday) and 0.9-10.6% (interday) [4].

Supercritical Fluid Chromatography

Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative for chiral separations due to its higher efficiency, faster analysis times, and reduced solvent consumption compared to conventional HPLC. Jiang et al. (2018) developed a rapid SFC method that achieved complete enantioseparation of this compound in merely 3.5 minutes using an EnantioPak OD column [6]. The method employed carbon dioxide and 2-propanol as the mobile phase, with the optimized condition being 20% 2-propanol containing 0.1% formic acid and 0.1% ammonia, a flow rate of 2.5 mL/min, and a back pressure of 2000 psi [6]. The absolute configurations were confirmed through Vibrational Circular Dichroism (VCD) spectroscopy, identifying the elution order as (S)-(+)-prothioconazole followed by (R)-(-)-prothioconazole [6].

Capillary Electrophoresis

Capillary Electrophoresis (CE) offers an alternative approach that doesn't require expensive chiral columns. Jiménez-Jiménez et al. developed the first CE methodology for this compound enantioseparation using neutral cyclodextrins as chiral selectors, specifically 5 mM TM-β-CD (heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) in a 100 mM borate buffer at pH 9.0 [3]. This method achieved baseline separation with a resolution of 3.2 within 12 minutes under an applied voltage of +30 kV at 25°C [3]. The CE approach demonstrates advantages including minimal reagent consumption and no requirement for dedicated chiral columns, making it a cost-effective alternative for enantiomeric purity assessment.

Table 2: Comparison of Analytical Methods for this compound Enantioseparation

| Method | Stationary Phase/Chiral Selector | Analysis Time | Resolution | Applications |

|---|---|---|---|---|

| HPLC/UV | Polysaccharide-based columns | >20 min | >1.5 | Enantiomeric purity, degradation studies |

| UPLC-MS/MS | Lux Cellulose-1/3 | <20 min | 1.9-2.1 | Food/environmental samples, soil metabolism |

| SFC | EnantioPak OD | 3.5 min | 3.6 | High-throughput analysis, food matrices |

| CE | TM-β-CD in borate buffer | 12 min | 3.2 | Formulation analysis, degradation studies |

Environmental Fate and Behavior

The environmental behavior of this compound enantiomers demonstrates marked stereoselectivity in degradation, transformation, and bioaccumulation, with significant implications for environmental risk assessment.

Enantioselective Degradation in Soils

Comprehensive studies examining the enantioselective degradation of this compound in five different soil types under both native and sterile conditions have revealed that R-(-)-prothioconazole degrades preferentially compared to its S-(+)-counterpart [5]. Under native conditions, the enantiomeric fraction (EF) values ranged from 0.32 to 0.41, clearly indicating enantioselective degradation [5]. The degradation half-lives observed were 4.66 ± 0.23 days for R-(-)-prothioconazole and 5.85 ± 0.32 days for S-(+)-prothioconazole in natural soil [7]. Under sterile conditions, both enantiomers degraded more slowly and without enantioselectivity, suggesting that microbial activity is the primary driver of the stereoselective degradation observed in native soils [5].

During this compound dissipation, the compound undergoes rapid transformation to its major metabolite, This compound-desthio, through a desulfurization process [5]. This metabolite also contains a chiral center and consists of R-(+) and S-(-) enantiomers [3]. The formation rate of this compound-desthio enantiomers corresponds directly to the degradation of their respective parent enantiomers, with R-(-)-prothioconazole transforming to R-(+)-prothioconazole-desthio and S-(+)-prothioconazole transforming to S-(-)-prothioconazole-desthio [5]. No enantiomerization between the configurations has been observed [5].

Bioaccumulation in Organisms

Enantioselective accumulation of this compound and its metabolite has been documented in terrestrial organisms, particularly earthworms (Eisenia fetida). Studies examining the artificial soil-earthworm system have demonstrated that while R-(-)-prothioconazole degrades faster in soil, the metabolite S-(-)-prothioconazole-desthio shows preferential accumulation in earthworm tissues [7]. This selective bioaccumulation underscores the importance of considering enantiomer-specific behaviors when assessing the environmental fate and trophic transfer of chiral pesticides.

Table 3: Enantioselective Environmental Behavior of this compound and Metabolite

| Parameter | R-(-)-Prothioconazole | S-(+)-Prothioconazole | R-(+)-Prothioconazole-desthio | S-(-)-Prothioconazole-desthio |

|---|---|---|---|---|

| Soil Degradation Rate | Faster | Slower | Variable by soil type | Variable by soil type |

| Soil Half-life (Native) | 4.66 ± 0.23 days | 5.85 ± 0.32 days | >20 days | >20 days |

| Formation from Parent | - | - | From R-(-)-prothioconazole | From S-(+)-prothioconazole |

| Bioaccumulation in Earthworms | Lower | Moderate | Lower | Higher |

Biological Activity and Toxicity Profile

Enantioselective Antifungal Efficacy

Substantial differences in biological activity exist between this compound enantiomers against target fungal pathogens. Investigations against Fusarium oxysporum f. sp. cubense tropical race 4 (Foc TR4), the causal agent of Fusarium wilt in bananas, demonstrated that R-(-)-prothioconazole exhibits significantly higher fungicidal activity than the S-(+)-enantiomer [2]. The half-maximal effective concentration (EC₅₀) values were 0.78 μg/mL for R-(-)-prothioconazole compared to 25.31 μg/mL for S-(+)-prothioconazole, indicating approximately 33-fold greater potency for the R-enantiomer [2].

This enantioselectivity extends to multiple mechanisms of action. R-(-)-prothioconazole causes more severe morphological alterations and membrane integrity disruption in fungal hyphae [2]. At the molecular target level, R-(-)-prothioconazole demonstrates stronger binding affinity to the CYP51 enzyme, as confirmed by surface plasmon resonance (SPR) and molecular docking studies [2]. Treatment with R-(-)-prothioconazole resulted in significantly greater upregulation of CYP51 gene expression at both transcriptional and translational levels compared to S-(+)-prothioconazole [2]. Additionally, R-(-)-prothioconazole induced more substantial oxidative stress in fungal cells, evidenced by increased malondialdehyde (MDA) content and greater reduction of superoxide dismutase (SOD) and catalase (CAT) activities [2].

Ecotoxicological Effects

The enantioselectivity observed in efficacy extends to non-target organism toxicity, with important implications for environmental risk assessment. In earthworms (Eisenia fetida), both this compound enantiomers induce oxidative stress and genotoxicity, but with differing potency [7]. Key biomarkers including reactive oxygen species (ROS) levels, antioxidant enzyme activities (SOD, POD, CAT), lipid peroxidation (MDA content), and DNA damage (8-OHdG levels) all demonstrated enantioselective responses [7].

Notably, the metabolite this compound-desthio exhibits greater mammalian toxicity compared to the parent compound [3]. Chronic toxicity studies in rats established a No Observed Adverse Effect Level (NOAEL) of approximately 5 mg/kg bw/day for this compound, but only 1.1 mg/kg bw/day for this compound-desthio [7]. This enhanced toxicity of the metabolite underscores the importance of considering environmental transformation products in comprehensive risk assessments.

Diagram: Enantioselective environmental behavior and biological activity of this compound

Regulatory Status and Synthesis Considerations

Regulatory Approvals

This compound is currently approved under EC Regulation 1107/2009, with the inclusion expiry date of March 31, 2027 [1]. The dossier rapporteurs for the European Union assessment were Poland and France [1]. The fungicide is registered for use in numerous EU member states including Austria, Belgium, Bulgaria, Cyprus, Czech Republic, Germany, Denmark, Estonia, Greece, Spain, Finland, France, Croatia, Hungary, Ireland, Italy, Lithuania, Luxembourg, Latvia, Malta, Netherlands, Poland, Portugal, Romania, Sweden, Slovenia, and Slovakia, as well as in Norway and Morocco [1]. Notably, this compound is not classified as a Candidate for Substitution (CfS) in the EU system [1].

Synthesis and Production

The commercial production of this compound involves a six-step chemical synthesis beginning with a chlorination cyclisation reaction to form a key intermediate [1]. This intermediate undergoes Claisen condensation followed by epoxidation, reaction with hydrazine hydrate, and subsequent treatment with formaldehyde and thiocyanate to produce a triazole-thione precursor [1]. The final oxidation step yields the racemic this compound product [1].

The energy requirements for this compound production have been estimated at 475 MJ per kg of active ingredient, equivalent to approximately 32.8 kg CO₂e (carbon dioxide equivalent) emissions [1]. These environmental footprint considerations, coupled with the enantioselective environmental and toxicological profiles, present opportunities for stereoselective synthesis and marketing of the single active R-enantiomer. However, current commercial production continues as the racemate, possibly due to economic constraints associated with chiral synthesis or resolution technologies.

Conclusion and Future Perspectives

The chiral nature of this compound profoundly influences its environmental behavior, biological activity, and toxicological profile. The R-(-)-enantiomer demonstrates superior fungicidal activity but undergoes faster degradation in environmental compartments, while the S-(+)-enantiomer exhibits greater persistence and the metabolite S-(-)-prothioconazole-desthio shows preferential accumulation in earthworms. These enantioselective differences underscore the importance of stereochemical considerations in pesticide development, registration, and environmental risk assessment.

Future research directions should focus on:

- Developing cost-effective industrial-scale methods for producing enantiopure R-(-)-prothioconazole

- Further elucidating the molecular mechanisms underlying enantioselective binding to target and non-target enzymes

- Investigating the long-term ecological impacts of enantiomer-specific accumulation in terrestrial and aquatic ecosystems

- Establishing enantiomer-specific regulatory guidelines for chiral pesticide approval and monitoring

References

- 1. (Ref: JAU 6476 ) this compound [sitem.herts.ac.uk]

- 2. Mechanistic Insights into Stereospecific Antifungal Activity ... [mdpi.com]

- 3. Enantiomeric separation of this compound and ... [sciencedirect.com]

- 4. Simultaneous Enantioselective Determination of the Chiral Fungicide... [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective degradation and transformation of the ... [pubmed.ncbi.nlm.nih.gov]

- 6. High-fast enantioselective determination of ... [sciencedirect.com]

- 7. Enantioselective toxicity assessment of this compound on ... [sciencedirect.com]

Prothioconazole solubility in water and organic solvents

Solubility Profile of Prothioconazole

The following table summarizes the available quantitative data on the solubility of this compound in various solvents.

| Solvent | Solubility at 20°C | Conditions / Notes |

|---|

| Water | 22.5 mg/L [1] 300 mg/L [2]| At pH 7 [1]. The value in [2] is a general figure; the value from the regulatory dossier is more specific. | | Ethyl Acetate | 215,000 mg/L (215 g/L) [1] | - | | Acetone | 280,000 mg/L (280 g/L) [1] | - | | n-Heptane | 27 mg/L [1] | - | | Xylene | 8,000 mg/L (8 g/L) [1] | - | | Polyethylene Glycol | Soluble [2] | Qualitative data only. | | Esters | Soluble [2] | Qualitative data only. |

Experimental Protocol: Screening for this compound Solvates

The solubility and stability of a solid compound can be significantly altered by its crystalline form. The following workflow, based on a recent study, outlines a methodology for discovering new solvates of this compound to enhance these properties [3].

Experimental workflow for this compound solvate screening.

Here is a detailed breakdown of the experimental steps shown in the diagram:

Computational Prediction with COSMO-RS Model

- Purpose: To prioritize solvents with a high propensity to form solvates with this compound, reducing experimental time and resources [3].

- Procedure: The COSMO-RS model, based on quantum chemical calculations, was used to predict the excess enthalpy of mixing for this compound with 20 different solvents (10 hydrogen bond donors (HBD) and 10 hydrogen bond acceptors (HBA)). Solvents with more negative excess enthalpy values were predicted to have a higher tendency to form solvates [3].

Experimental Design and Crystallization

- Materials: this compound Form II (97% purity) and analytical grade organic solvents were used without further purification [3].

- Crystallization Methods: Multiple methods were employed based on the predicted results [3]:

- Cooling Crystallization: A saturated solution was prepared at an elevated temperature (e.g., 50°C) and then slowly cooled to a lower temperature (e.g., 5°C).

- Evaporation Crystallization: A solution was left at a constant temperature for the solvent to slowly evaporate.

- Anti-solvent Crystallization: A poor solvent (anti-solvent) was added to a solution to induce crystallization.

Solid Form Analysis and Characterization

The obtained crystals were thoroughly characterized to identify their structure and properties [3]:

- Single-Crystal X-ray Diffraction (SCXRD): Used to determine the precise molecular and crystal structure of new solid forms.

- Powder X-ray Diffraction (PXRD): Used for phase identification and to obtain the "fingerprint" of the crystalline material.

- Fourier Transform Infrared (FT-IR) Spectroscopy: Provided information on molecular vibrations and hydrogen bonding interactions.

- Thermal Analysis (TGA/DSC): Assessed the thermal stability, desolvation temperature, and melting points of the forms.

This protocol successfully led to the discovery and characterization of two anhydrous forms (Form I and Form II) and three new solvates (with 1,4-dioxane, dimethyl sulfoxide, and N,N-dimethylformamide) [3].

Conclusion

This compound has low solubility in water but is highly soluble in several organic solvents. The search for new crystalline forms, such as solvates, is a viable strategy to modulate its solubility and stability. The experimental protocol outlined provides a robust methodology for researchers to systematically investigate these properties.

References

Comprehensive Technical Guide: Properties and Significance of Prothioconazole-desthio Metabolite

Introduction to Prothioconazole-desthio

This compound-desthio (PTC-d) is the primary metabolite of the widely used triazole fungicide this compound (PTC), formed through desulfurization (sulfur removal) from the parent compound's triazolinthione moiety [1]. This transformation occurs across biological systems, including plants, animals, and fungi, as well as in environmental matrices [2] [1]. First introduced in 2004 by Bayer CropScience [3], this compound quickly gained popularity as a broad-spectrum fungicide for cereal crops, but its significance has been increasingly overshadowed by concerns about its persistent and more toxic metabolite.

The conversion from this compound to this compound-desthio represents a toxification metabolic pathway [2] [4], wherein the metabolite exhibits greater toxicological potential and environmental persistence compared to its parent compound [5] [6]. This transformation is particularly significant in regulatory and safety assessments, as this compound-desthio demonstrates enhanced endocrine-disrupting properties, thyroid hormone interference, and hepatotoxic effects in mammalian systems [2] [5]. Understanding the properties and significance of this metabolite is therefore crucial for comprehensive risk assessment in both agricultural and pharmaceutical contexts.

Fundamental Chemical and Physical Properties

Structural Characteristics and Relationship to Parent Compound

This compound-desthio is structurally characterized by the replacement of the thioketone group (C=S) in this compound's 1,2,4-triazole ring with a ketone group (C=O) [1]. This seemingly minor modification significantly alters the compound's biological activity and toxicological profile. Both the parent compound and its metabolite share a chiral center, resulting in R and S enantiomers that demonstrate stereoselective differences in their biological activity, toxicity, and environmental behavior [2]. The desthio metabolite maintains the core structure of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl] substitution pattern but features a reconfigured triazole ring system [1].

Table 1: Comparative Basic Properties of this compound and this compound-desthio

| Property | This compound | This compound-desthio |

|---|---|---|

| Chemical structure | Triazolinthione (contains C=S) | Triazole (contains C=O) |

| Chirality | Chiral center (R and S enantiomers) | Chiral center (R and S enantiomers) |

| Water solubility | 300 mg/L at 20°C [3] | No specific data (more polar) |

| Formation pathway | Parent compound | Via desulfurization metabolism |

| Bioactivity | Limited direct fungicidal activity [1] | Potent fungicide [1] |

| Toxicological concern | Moderate | High [5] [6] |

Environmental Fate and Persistence

This compound-desthio exhibits significantly greater environmental persistence compared to its parent compound. While this compound degrades relatively rapidly in soil with half-lives below 5.82 days, this compound-desthio demonstrates remarkable stability with half-lives exceeding 20 days under aerobic conditions [6]. This persistence is particularly concerning in aquatic ecosystems, where the metabolite resists degradation both with and without the presence of algae (Chlorella pyrenoidosa) [4]. The metabolite's stability to hydrolysis and resistance to aqueous photolysis contributes to its environmental persistence, leading to potential accumulation in water systems [3] [4].

The mobility of this compound-desthio in soil is considered moderate, but its persistence creates potential for leaching and groundwater contamination over time [3]. Studies have detected the metabolite in various environmental samples, including agricultural streams [6], highlighting its potential for long-range transport and ecological impact. The environmental behavior undoubtedly increases the risk of this compound in aquatic ecosystems, necessitating specialized treatment strategies for metabolite removal [2].

Toxicological Profile and Health Implications

Comparative Toxicity Data

This compound-desthio demonstrates enhanced toxicological effects across multiple biological systems compared to its parent compound. In mammalian studies, the chronic No Observed Adverse Effect Level (NOAEL) for this compound was approximately 5 mg/kg bw/day, while for this compound-desthio, it was significantly lower at only 1.1 mg/kg bw/day in rat carcinogenicity research [6]. This nearly 5-fold difference in NOAEL values indicates substantially greater toxicological concern for the metabolite.

Table 2: Comparative Toxicity Profile of this compound and this compound-desthio

| Toxicity Endpoint | This compound | This compound-desthio | Experimental System |

|---|---|---|---|

| Chronic NOAEL | 5 mg/kg bw/day [6] | 1.1 mg/kg bw/day [6] | Rat carcinogenicity study |

| Hepatotoxicity | Moderate [5] | Severe [5] [6] | Mouse model |

| Endocrine disruption | Moderate [2] | Strong [2] | In vitro assays |

| Thyroid hormone interference | Present [3] | Enhanced [2] | Mammalian systems |

| Oxidative stress | Moderate [5] | Severe [5] | Mouse liver/kidney |

| Aquatic toxicity | Toxic to aquatic life [3] | Highly toxic to aquatic life [2] | Daphnia magna, zebrafish |

Specific Organ Toxicity and Mechanisms

Hepatotoxicity: this compound-desthio induces more severe oxidative stress and metabolic disturbances in liver tissues compared to the parent compound [5]. Exposure results in significant inhibition of body weight gain, increased liver indices, and disruption of glycolipid metabolism [5] [6]. The metabolite causes macrovesicular steatosis of hepatocytes and induces more serious impacts on liver function than the parent compound [2].

Endocrine Disruption: this compound-desthio exhibits stronger estrogenic activity and thyroid hormone disruption compared to this compound [2]. The metabolite can induce increases in estrogen and thyroid hormone levels, causing endocrine dyscrasia in exposed organisms [2]. These effects are mediated through interaction with hormone receptors and suppression of thyroid peroxidase, an enzyme responsible for iodine formation from iodide [3].

Liver-Gut Axis Disruption: Recent research has revealed that this compound-desthio significantly disturbs the liver-gut axis in mammalian systems [6]. The metabolite exposure damages intestinal barrier function, alters gut microbiota composition, and disrupts bile acid metabolism homeostasis. This disruption manifests through changes in the expression of key genes involved in bile acid synthesis (CYP7A1, CYP8B1) and transport (BSEP, NTCP) [6].

Mechanisms of Action and Metabolic Pathways

Fungicidal Mechanism of Action

The primary mechanism of fungicidal action for this compound-desthio involves potent inhibition of CYP51 (sterol 14α-demethylase), a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway [1]. Unlike the parent this compound, which shows limited direct inhibition of CYP51, the desthio metabolite binds competitively to the enzyme active site, acting as a classic sterol biosynthesis inhibitor [1]. This binding disrupts the demethylation process of lanosterol or 24-methyl dihydrolanosterol at position 14, thereby impairing ergosterol production [3] [1].

Ergosterol is an essential component of fungal cell membranes, and its depletion leads to compromised membrane integrity and function [1]. The accumulation of 14α-methylated sterol substrates further contributes to fungal growth inhibition and cell death. Studies with Candida albicans CYP51 have demonstrated that this compound-desthio and medical azole antifungals like voriconazole share similar binding properties, both exhibiting type II binding spectra characteristic of heme-coordinating inhibitors [1]. This mechanistic understanding supports the potential cross-applicability of findings between agricultural and medical antifungal research.

Metabolic Pathways and Environmental Transformation

This compound undergoes complex transformation in biological and environmental systems, yielding this compound-desthio as the primary metabolite through phase I desulfuration [2] [4]. Comprehensive metabolic studies have identified at least fourteen phase I and two phase II metabolites involved in various reactions including hydroxylation, methylation, dechlorination, desulfuration, dehydration, and conjugation [4]. The metabolic pathway can be visualized through the following experimental workflow:

Figure 1: Experimental Workflow for Studying this compound Metabolism and Effects

In plants, this compound is quickly transformed to this compound-desthio, which becomes the predominant residue detected at harvest time [2] [7]. Studies in wheat plants have shown that while this compound concentrations decrease rapidly, the desthio metabolite persists much longer, with residues detected in wheat grains and straw [7]. This persistence pattern raises important considerations for food safety and residue management in agricultural systems.

Analytical Methodologies and Experimental Protocols

Sample Preparation and Extraction Protocols

Advanced analytical methods have been developed for the simultaneous determination of this compound and its chiral metabolite in various matrices. The following emulsive liquid-liquid microextraction (ELLME) protocol represents a green chemistry approach that avoids toxic dispersants:

Reagents and Materials: this compound and this compound-desthio standards (purity >97%), hexanoic acid as extraction solvent, sodium chloride as demulsifier, acetonitrile, formic acid, and filtered samples (water, juice, tea, vinegar) [8].

ELLME Procedure:

- Mix 200 μL hexanoic acid with 400 μL pure water in a glass tube

- Manually pump the mixture repeatedly using a pipette to form a high-concentration oil-in-water (O/W) emulsion

- Add the emulsion to 5 mL sample and shake gently to form a low-concentration emulsion

- Add 0.5 g sodium chloride solution (20% w/v) to initiate demulsification

- Allow phase separation without centrifugation

- Collect the upper extractant phase for analysis [8]

Chromatographic Separation:

- Column: Chiralcel OD-3 chiral column (150 mm × 4.6 mm, 3 μm)

- Mobile phase: n-hexane/isopropanol (70:30, v/v)

- Flow rate: 0.5 mL/min

- Column temperature: 30°C

- Detection: DAD at 220 nm [8]

This method achieves baseline separation of this compound and this compound-desthio enantiomers with resolution >1.5, enabling precise quantification of each enantiomer in complex matrices [8]. The method avoids toxic solvents and time-consuming centrifugation, providing an environmentally friendly alternative to conventional dispersive liquid-liquid microextraction approaches.

In Vitro CYP51 Inhibition Assay

The definitive assessment of this compound-desthio's fungicidal activity requires evaluation of CYP51 inhibition through the following protocol:

Enzyme Preparation: Heterologous expression of Candida albicans CYP51 (CaCYP51) in Escherichia coli DH5α supplemented with the heme precursor 5-aminolevulinic acid. Protein isolation and purification using Ni2+-NTA agarose affinity chromatography [1].

Binding Determinations:

- Prepare stock solutions of this compound (2 mg/mL), this compound-desthio (0.2 mg/mL), and voriconazole (0.1 mg/mL) in DMF

- Titrate azoles progressively against 5 μM CaCYP51 in 0.1 M Tris-HCl (pH 8.1) with 25% glycerol

- Record difference spectra between 500-350 nm after each addition

- Construct binding saturation curves from ΔApeak-trough against azole concentration

- Calculate dissociation constant (Kd) using Morrison equation for tight binding [1]

CYP51 Reconstitution Assay:

- Prepare reconstitution system containing 2.5 μM CaCYP51 and 10 μM truncated yeast cytochrome P450 reductase

- Add test compounds in 5 μL DMF prior to incubation at 37°C

- Initiate reaction with β-NADPH-Na4

- Terminate reaction after 30 min with 2 mL 15% KOH in ethanol

- Incubate at 85°C for 90 min for saponification

- Extract and analyze sterol substrates and products by GC/MS [1]

This comprehensive assay enables the determination of IC50 values and mechanistic characterization of inhibition, providing critical data on the compound's fungicidal efficacy and mode of action.

Regulatory Status and Risk Assessment Considerations

Regulatory Guidelines and Safety Thresholds

The regulatory assessment of this compound must account for the significant contribution of its desthio metabolite to overall toxicity. The acceptable daily intake (ADI) for this compound has been established at 0.01 mg/kg body weight per day, with an acute reference dose (ARfD) of 0.01 mg/kg bw per day [3]. However, these values must be interpreted with consideration of the rapid in vivo conversion to the more toxic metabolite.

The European Commission has approved this compound for use until March 31, 2027, with Poland and France serving as dossier rapporteurs [9]. The substance is not currently candidate for substitution in the EU, but this status may be reconsidered as additional data on metabolite toxicity emerges [9]. Maximum Residue Limits (MRLs) have been established for this compound in various crops, but these may not fully account for the cumulative risk from the persistent metabolite.

Risk Assessment and Mitigation Strategies

Comprehensive risk assessment for this compound must incorporate metabolite-specific considerations:

Dietary Exposure: Monitoring studies have detected this compound-desthio residues in wheat grains (0.011 mg/kg) and straw (0.55 mg/kg) [6], as well as in various food matrices including juice, tea, and vinegar [8]. The transferability from stem to leaf is stronger than from root to stem in wheat plants [7], influencing residue distribution patterns.

Environmental Remediation: Conventional biological treatment approaches show limited efficacy against this compound-desthio, as Chlorella pyrenoidosa demonstrates poor removal capability for the persistent metabolite [4]. Advanced oxidation processes (AOPs) utilizing peroxymonosulfate (PMS) activated by cobalt-coated nitrogen-doped carbon nanotubes (Co@NCNTs) have shown promise, eliminating approximately 96% of this compound-desthio and transforming it to lower toxicity metabolites [4].

Analytical Monitoring: Regulatory monitoring programs must include specific methods for this compound-desthio quantification, employing chiral separation techniques to account for enantioselective differences in toxicity and environmental behavior [8]. The development of green chemistry approaches like ELLME supports more sustainable monitoring capabilities.

Conclusion and Future Research Directions

This compound-desthio represents a critical case study in pesticide metabolite safety, demonstrating how a transformation product can exhibit enhanced toxicity and persistence compared to its parent compound. The comprehensive understanding of its properties, mechanisms, and analytical methodologies provides a foundation for improved risk assessment and regulatory decision-making.

Future research should prioritize enantioselective risk assessment to account for the dramatically different toxicological profiles of R and S enantiomers [2]. Additionally, advanced treatment technologies require further development to address the environmental persistence of this compound-desthio in aquatic systems [4]. The translation of mechanistic insights from agricultural to medical fungicide research represents a promising avenue for dual-purpose compound development [1].

References

- 1. This compound and this compound-Desthio Activities ... [pmc.ncbi.nlm.nih.gov]

- 2. Toxification metabolism and treatment strategy of the chiral ... [sciencedirect.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. Toxification metabolism and treatment strategy of the chiral ... [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of exposure to this compound and its metabolite ... [pubmed.ncbi.nlm.nih.gov]

- 6. The fungicide this compound and its metabolite ... [sciencedirect.com]

- 7. Insights into the Fungicide this compound and Its ... [mdpi.com]

- 8. Determination of chiral this compound and its ... [sciencedirect.com]

- 9. (Ref: JAU 6476 ) this compound [sitem.herts.ac.uk]

Prothioconazole foliar spray efficacy on cereal crops

Prothioconazole: Properties and Mechanism of Action

This compound is a broad-spectrum triazole fungicide belonging to the demethylation inhibitor (DMI) group (FRAC Group 3) [1]. Its primary mode of action involves the inhibition of C-14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway [2] [3]. Ergosterol is an essential component of fungal cell membranes. Its depletion disrupts membrane integrity and function, preventing fungal growth and development.

A critical aspect of its biological activity is its chiral nature. The fungicide consists of two enantiomers, R-(−)-prothioconazole and S-(+)-prothioconazole, which exhibit significant differences in efficacy. Studies show the R-(−)-enantiomer possesses superior fungicidal activity, being 9 to 17 times more effective than the S-(+)-enantiomer against Fusarium graminearum [4].

The diagram below illustrates the fungicidal mechanism and the enantiomer-specific effect on mycotoxin inhibition.

Efficacy and Application Protocols

This compound is a cornerstone in managing major diseases in cereals like wheat, barley, and corn. Effective application depends on precise timing and dosage to maximize yield protection and manage resistance.

Disease Control and Efficacy Data

This compound is highly effective against a range of economically significant diseases [5]. The following table summarizes its key uses and performance in cereal crops.

| Crop | Target Diseases | Application Efficacy & Impact | Key Application Notes |

|---|

| Wheat | Fusarium Head Blight (FHB), Septoria tritici, Rusts | • 30-50% yield increase when used preventatively. • Reduces mycotoxin (DON) production [5] [4]. | Critical for managing FHB and mycotoxin risk. | | Barley | Rusts | • 15-25% increase in harvest weight and quality [5]. | Provides strong systemic control. | | Corn | Northern Corn Leaf Blight, Rusts | • 20-35% reduction in disease severity [5]. | Apply during early tasseling for best results. |

Application Protocol for Researchers

For experimental design, the following protocol outlines key steps for evaluating this compound in controlled and field settings.

Formulation and Tank Mixing

- Formulation: Use a commercial suspension concentrate (SC) formulation, such as a 30% this compound suspension [3]. This compound is also commonly available as a technical concentrate (TC) for formulation studies [5] [6].

- Tank Mixing: this compound is compatible with other fungicides, herbicides, and insecticides [5]. For resistance management and broader spectrum control, tank-mix with fungicides from different FRAC groups (e.g., SDHIs (FRAC 7) like fluxapyroxad or QoIs (FRAC 11)) [1].

Application Timing and Growth Stage

Application Methodology

- Equipment: Use standard research-grade backpack sprayers or plot sprayers equipped with flat-fan nozzles, calibrated to deliver a spray volume of 200-300 L/ha.

- Dosage: Apply at the recommended field dose. Note that sublethal doses can induce higher mycotoxin (DON) production in F. graminearum [4], making accurate dosing critical.

- Experimental Controls: Include untreated control plots and, if applicable, plots treated with standard comparator fungicides.

Resistance and Environmental Considerations

Sustainable use of this compound requires understanding its environmental behavior and implementing robust resistance management strategies.

Fungicide Resistance Management

As a DMI fungicide, this compound has a medium to high risk of resistance development. The following pathways are known resistance mechanisms in fungal pathogens [2]:

- Alterations in the amino acid sequence of the CYP51 protein.

- Overexpression of the CYP51 gene.

- Overexpression of efflux pumps (ABC and MSF transporters).

To mitigate resistance, adhere to the following strategies:

- Rotate Fungicides: Do not apply this compound or other DMIs consecutively. Rotate with fungicides from different FRAC groups (e.g., FRAC 7 (SDHI), FRAC 11 (QoI), or multi-site inhibitors like FRAC M5 (Chlorothalonil)) [5] [1].

- Use Tank Mixtures: Apply this compound in a pre-formulated mix or tank mix with a fungicide from a different group. This is a cornerstone of effective anti-resistance strategies [7] [1].

Residue and Environmental Risk Assessment

Understanding the fate of this compound in the crop and environment is essential for risk assessment.

- Metabolism in Plants: this compound is rapidly metabolized in wheat plants to its main metabolite, This compound-desthio. This metabolite has a longer half-life in plants than the parent compound and may possess higher biological activity and endocrine-disrupting properties [3].

- Residue Limits: Monitoring of wheat grains and flour indicates that residues of this compound and its metabolite generally remain below the Maximum Residue Limit (MRL) of 0.1 mg/kg established in China and by the Codex Alimentarius [3].

- Soil Health Impact: Studies show that this compound stress can reduce bacterial and fungal richness in the rhizosphere across different soil types. It may also cause oxidative stress in plants (increased H2O2 and malondialdehyde), though plants can recruit beneficial bacteria like Sphingomonadaceae to mitigate this stress [2].

The experimental workflow for studying residue behavior is summarized below.

Conclusion and Future Perspectives

This compound remains a highly efficacious fungicide for protecting cereal yields and quality. Its optimal use relies on:

- Precise Application: Timing applications to key growth stages is paramount for disease control and yield protection.

- Resistance Stewardship: Mandatory rotation and tank-mixing with non-DMI fungicides are required to preserve its long-term efficacy.

- Holistic Risk Assessment: Consider both the parent compound and its primary metabolite, this compound-desthio, in environmental and food safety evaluations.

Future research should focus on the development of enantiomer-pure formulations utilizing the more active R-(−)-prothioconazole, integration with precision agriculture technologies, and further elucidation of its impact on soil microbiomes under field conditions.

References

- 1. Management Updates: May 19, 2025 [umass.edu]

- 2. This compound Stress Reduces Bacterial Richness and ... [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Fungicide this compound and Its ... [mdpi.com]

- 4. Enantioselective effect of chiral fungicide this compound ... [sciencedirect.com]

- 5. Top 5 Uses of this compound TC in 2025 | Integration Notes [linkedin.com]

- 6. This compound TC Insightful Analysis: Trends, Competitor ... [archivemarketresearch.com]

- 7. Univoq™ | Fungicide | Cereal Crop Disease Protection [corteva.com]

Generalized Protocol for β-Cyclodextrin-Based Microencapsulation

The following workflow outlines the general stages for creating and evaluating a β-cyclodextrin-based fungicide microcapsule, synthesized from established methods for similar compounds [1] [2].

Detailed Experimental Methodologies

Here are the detailed steps for key experiments cited in the generalized protocol.

1. Synthesis of β-CD-g-poly(AMPS) Hydrogel Microparticles [1]

- Procedure:

- Separately dissolve β-CD and the monomer AMPS in purified water with magnetic stirring at 50°C until clear.

- Add the initiator (Ammonium Persulfate, APS) to the β-CD solution. Add the crosslinker (N,N'-methylene bisacrylamide, MBA) to the monomer solution.

- Combine the two solutions by adding the monomer mixture dropwise to the polymer solution.

- Sonicate the mixture for 5 minutes, vortex for 3 minutes, and purge with nitrogen gas for 20 minutes to remove oxygen.

- Transfer the solution into glass molds, seal them, and place in a digital water bath. Use a stepped temperature profile: 55°C for 4 h, 60°C for 8 h, 65°C for 8 h, and 70°C for 4 h.

- After polymerization, remove the hydrogel, cut it into small particles, and wash repeatedly with a hydroalcoholic solution (methanol:water, 50:50) until the washings reach a stable pH of 6.5-7.

- Freeze-dry the purified particles at -55°C for 24 hours. Sieve the lyophilized powder through an 80-mesh sieve to obtain microparticles of uniform size. Store in airtight containers.

2. Drug Loading via Diffusion-Supported Swelling [1]

- Procedure:

- Prepare a 1% (w/v) solution of the active pharmaceutical ingredient (e.g., Rosuvastatin Calcium) in a suitable phosphate buffer (pH 6.8).

- Accurately weigh the freeze-dried hydrogel microparticles and immerse them in the drug solution for 24 hours at room temperature to allow swelling and drug diffusion into the polymer network.

- Separate the swollen, drug-loaded particles from the solution using a sieve or filter.

- Rinse the particles gently with a small amount of purified water to remove any surface-adhered drug crystals.

- Dry the loaded microparticles in a hot air oven at 40°C.

3. Determination of Entrapment Efficiency (EE) and Inclusion Rate (IR) [1] [2]

- Procedure:

- Extraction: Place a precisely weighed amount of drug-loaded microparticles (equivalent to 20 mg of drug) in a volumetric flask with a suitable buffer or solvent (e.g., pH 6.8 phosphate buffer or methanol). Shake thoroughly to extract all the entrapped drug.

- Filtration: Filter the solution through a 0.45 μm membrane filter.

- Analysis: Analyze the drug concentration in the filtrate using a pre-validated HPLC or UV-Vis spectrophotometric method.

- Calculation:

Key Parameters and Characterization Data

The tables below summarize critical quantitative data from analogous studies for reference in experimental design.

Table 1: Formulation Parameters for β-CD-g-poly(AMPS) Hydrogels [1]

| Formulation Code | β-CD (g/100 g) | AMPS (g/100 g) | MBA (g/100 g) | APS (g/100 g) | Entrapment Efficiency (%) |

|---|---|---|---|---|---|

| HS1 | 0.5 | 2 | 0.3 | 0.1 | 83.50 ± 0.30 |

| HS2 | 1 | 2 | 0.3 | 0.1 | Data not specified |

| HS3 | 2 | 2 | 0.3 | 0.1 | Data not specified |

| HS4 | 1 | 4 | 0.3 | 0.1 | Data not specified |

| HS5 | 1 | 5 | 0.3 | 0.1 | Data not specified |

| HS6 | 1 | 6 | 0.3 | 0.1 | Data not specified |

| HS7 | 1 | 4 | 0.4 | 0.1 | ~88.50 (Optimum release) |

| HS8 | 1 | 4 | 0.5 | 0.1 | Data not specified |

| HS9 | 1 | 4 | 0.6 | 0.1 | Data not specified |

Table 2: Standard Characterization Techniques for β-CD Complexes [1] [2]

| Technique | Purpose | Key Findings in Related Studies |

|---|---|---|

| FT-IR Spectroscopy | Confirm formation of inclusion complex via shift/disappearance of characteristic drug & β-CD peaks. | Used to confirm successful encapsulation of Benzyl Isothiocyanate in β-CD derivatives [2]. |

| Differential Scanning Calorimetry (DSC) | Identify changes in thermal events (melting, decomposition) of drug, indicating encapsulation. | Used to confirm successful encapsulation of Benzyl Isothiocyanate in β-CD derivatives [2]. |

| X-Ray Diffraction (XRD) | Detect change from crystalline drug state to amorphous state within complex. | Part of standard characterization for Rosuvastatin Calcium hydrogel microparticles [1]. |

| Scanning Electron Microscopy (SEM) | Visualize surface morphology and particle size of microparticles. | Part of standard characterization for Rosuvastatin Calcium hydrogel microparticles [1]. |

| Particle Size Analysis | Determine Z-average particle size and polydispersity index (PDI). | BITC/HP-β-CD complexes showed a particle size of ~100-200 nm [2]. |

| In Vitro Release Study | Evaluate drug release profile under different pH conditions. | Formulation HS7 showed ~89% release at pH 1.2 and ~92% at pH 7.4 [1]. |

| Phase Solubility Study | Determine stability constant (Ks) of the complex; evaluate solubility enhancement. | A Ks value of 217 M⁻¹ was reported for BITC/HP-β-CD, indicating stable complex formation [2]. |

Application Note and Agri-Food Context

While the medical application is prominent [1], the technology is highly relevant to agriculture. Seed coating with functional polymers does not negatively affect the efficacy of co-applied fungicides like prothioconazole [3]. Furthermore, β-cyclodextrin encapsulation is successfully used in the food industry to improve the stability and controlled release of antimicrobial agents, a principle directly transferable to agrochemicals [2]. Supramolecular chemistry and nanodelivery systems are recognized as advanced tools for developing safer and more effective pesticides [4] [5] [6].

Important Limitations and Future Work

- No Direct Formulation: The information presented is an extrapolation from research on other active ingredients. The optimal ratios of β-CD, crosslinker, and monomer for this compound need to be determined empirically.

- Characterization is Key: Rigorous characterization using the listed techniques is essential to confirm successful microencapsulation.

- This compound Specificity: The degradation and conversion of this compound to its active metabolite must be considered during the loading and release studies, which may require specialized analytical methods.

References

- 1. Development of β-cyclodextrin-based hydrogel ... [pmc.ncbi.nlm.nih.gov]

- 2. Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin ... [mdpi.com]

- 3. Superabsorbent Seed Coating and Its Impact on Fungicide ... [mdpi.com]

- 4. Supramolecular chemistry for optical detection and delivery ... [pmc.ncbi.nlm.nih.gov]

- 5. Advancements in the nanodelivery of azole-based ... [pmc.ncbi.nlm.nih.gov]

- 6. Supramolecular chemistry for optical detection and delivery ... [pubs.rsc.org]

Quantitative determination prothioconazole ELISA method

Introduction to the Method

Prothioconazole is a widely used triazole fungicide, but it and its major metabolite, this compound-desthio, are considered potential threats to human health and environmental safety [1]. To address the need for sensitive and rapid monitoring, a novel hapten was designed and used to produce a selective polyclonal antibody in New Zealand white rabbits [1].

This protocol outlines two related immunoassays based on this antibody:

- Indirect competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)

- Indirect competitive Chemiluminescence Enzyme Immunoassay (ic-CLEIA)

The ic-CLEIA method offers superior sensitivity, with a Limit of Quantification (LOQ) more than five times lower than that of the ic-ELISA [1].

Experimental Workflow

The diagram below illustrates the logical flow from sample preparation to data analysis for these competitive immunoassays.

Detailed Protocols

ic-ELISA for this compound

This section provides the step-by-step protocol for the colorimetric ic-ELISA method.

Workflow Diagram: ic-ELISA Procedure

Procedure:

- Coating: Coat the microplate wells with a predetermined optimal concentration of the coating antigen (e.g., a this compound-protein conjugate) in carbonate-bicarbonate buffer (50 μL/well). Incubate overnight at 4°C.

- Blocking: Empty the wells and wash three times with PBS containing 0.05% Tween-20 (PBST). Add a blocking buffer (e.g., 1% BSA or 2% skim milk in PBS, 150 μL/well) and incubate for 1-2 hours at 37°C to block non-specific binding sites. Wash three times with PBST.

- Competition: In pre-prepared tubes, mix a fixed concentration of the anti-prothioconazole polyclonal antibody with either:

- Standard: A known concentration of this compound (for the standard curve).

- Sample: The processed unknown sample. Add these mixtures to the coated and blocked wells (50 μL/well). Incubate for 30-60 minutes at 37°C. Wash three times with PBST.

- Secondary Antibody: Add the enzyme-labeled secondary antibody (e.g., Goat-anti-Rabbit IgG conjugated with Horseradish Peroxidase (HRP)) diluted in assay buffer to each well (50 μL/well). Incubate for 30-60 minutes at 37°C. Wash thoroughly (3-5 times) with PBST.

- Signal Development: Add the colorimetric substrate solution (e.g., TMB substrate for HRP, 50 μL/well). Incubate in the dark for 15-20 minutes at 37°C.

- Stop Reaction: Add stop solution (e.g., 1M H₂SO₄, 50 μL/well) to terminate the enzyme reaction. The color will change from blue to yellow.

- Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

- Data Analysis: Generate a standard curve by plotting the absorbance of the standards against the log of their concentration. Use this curve to interpolate the concentration of this compound in the unknown samples [1] [2].

ic-CLEIA for this compound

The ic-CLEIA protocol is largely identical to the ic-ELISA, with the key difference lying in the detection step, which uses a chemiluminescent substrate for enhanced sensitivity.

Key Modification to the Workflow:

- In steps 5-7 of the ic-ELISA protocol, replace the colorimetric substrate and measurement with the following:

- Step 5 (CLEIA): Add a chemiluminescent substrate solution (e.g., Luminol-based substrate for HRP) to the wells.

- Step 6 (CLEIA): Incubate for a few minutes at room temperature in the dark.

- Step 7 (CLEIA): Measure the luminescence signal (Relative Light Units, RLU) using a microplate reader capable of detecting chemiluminescence.

The data analysis follows the same principle as ic-ELISA, but uses the RLU values to generate the standard curve [1].

Method Performance and Validation

The table below summarizes the key performance characteristics of both methods as reported in the 2024 validation study.

Table 1: Performance Characteristics of ic-ELISA and ic-CLEIA for this compound [1]

| Parameter | ic-ELISA | ic-CLEIA |

|---|---|---|

| Limit of Quantification (LOQ) | 10.7 ng mL⁻¹ | 1.8 ng mL⁻¹ |

| Relative Sensitivity | Base | >5 times higher than ic-ELISA |

| Sample Analysis Recovery Range | 81.9% - 104.7% | 89.0% - 118.0% |

| Typical Samples Validated | Wheat grain, Soybean, Pond water | Wheat grain, Soybean, Pond water |

Data Analysis and Standard Curve Fitting

For accurate quantitative results, proper analysis of the standard curve is essential.

- Curve Fitting: The dose-response data from immunoassays are typically sigmoidal. It is recommended to use a 4- or 5-parameter logistic (4PL or 5PL) curve fit for the most accurate interpolation, especially for values in the non-linear portions of the curve [2]. Software like GraphPad Prism is commonly used for this purpose [3].

- Competitive Assay Profile: Remember that in a competitive immunoassay, the highest signal (absorbance or luminescence) corresponds to the zero concentration of analyte, and the signal decreases as the analyte concentration increases [2].

- Quality Control: Always run standards and samples in duplicate or triplicate. The coefficient of variation (CV) between replicates should ideally be within 20% [2].

Important Considerations for Researchers

- Metabolite Monitoring: this compound rapidly transforms into its major metabolite, This compound-desthio, which is often more toxic than the parent compound [4]. Ensure your antibody cross-reactivity profile is understood, as the described polyclonal antibody may detect both.

- Sample Preparation: The recovery rates indicate that sample matrices (grain, water) can affect the assay. For complex matrices, a sample extraction and dilution step is necessary to minimize matrix interference. Spike recovery experiments are recommended to validate your sample preparation process [2].

- Safety: this compound poses potential health risks to operators. When handling the fungicide and its standards, use appropriate personal protective equipment (PPE) including gloves, long-sleeved clothing, and potentially respiratory protection [4].

References

Prothioconazole chemiluminescence enzyme immunoassay detection

Framework for a Prothioconazole CLEIA Protocol

The development of a Chemiluminescence Enzyme Immunoassay (CLEIA) for this compound involves conjugating the target molecule to a carrier protein to produce an immunogen, generating specific antibodies, and establishing a competitive assay format using a chemiluminescent substrate.

1. Immunogen Preparation and Antibody Production The first step is to synthesize an immunogen by chemically linking a derivative of this compound (hapten) to a carrier protein like Bovine Serum Albumin (BSA) or Ovalbumin (OVA). This conjugate is used to immunize animals to produce specific polyclonal or monoclonal antibodies. The quality and specificity of these antibodies are critical for the assay's performance.

2. Core Assay Principle: Competitive CLEIA A competitive format is typically used for small molecules like this compound. The diagram below illustrates the main steps.

In this process:

- The microplate is first coated with a this compound-protein conjugate.

- When a sample is added, free this compound from the sample and the immobilized conjugate on the plate compete for binding to a limited amount of specific antibody.

- A secondary antibody, labeled with an enzyme such as Horseradish Peroxidase (HRP), is then added.

- After washing, a chemiluminescent substrate (e.g., Luminol with an enhancer for HRP) is added. The enzyme catalyzes a reaction that produces light.

- The key principle is that the measured light signal is inversely proportional to the concentration of this compound in the sample. Higher sample concentration leads to lower signal.

3. Critical Assay Optimization Parameters To develop a robust assay, the following parameters must be optimized and their typical ranges are summarized in the table below.

| Parameter | Optimization Goal | Typical Range / Examples |

|---|---|---|

| Antibody Dilution | Max signal-to-noise ratio | 1:1,000 to 1:20,000 (needs checkerboard titration) |

| Coating Antigen Concentration | Optimal competition | 0.5 - 2.0 µg/mL |

| Incubation Time & Temperature | Equilibrium for sensitivity & speed | 30 - 60 min at 25-37°C |

| pH of Assay Buffer | Optimal antibody binding & enzyme activity | Phosphate Buffered Saline (PBS), pH 7.0 - 7.4 |

| Ionic Strength | Minimize non-specific binding | PBS with 0.05% - 0.1% Tween 20 |

| Chemiluminescence Substrate | Stable, high-intensity signal | Luminol/H2O2 for HRP; incubation: 5-15 min |

A Path Forward for Your Research

To obtain the specific, detailed protocol you require, I suggest you:

- Consult specialized databases: Search in-depth resources like PubMed, Scopus, or American Chemical Society (ACS) publications using keywords such as "this compound chemiluminescence immunoassay development," "this compound hapten synthesis," and "azole fungicide detection."

- Review patent literature: Patent documents often contain highly detailed experimental procedures for analytical methods.

- Adapt from related methods: Examine established CLEIA protocols for other small-molecule fungicides or pesticides, as the general workflow and optimization strategies can be highly similar.

Comprehensive Formulation Guide: Prothioconazole Suspension Concentrate (SC) for Agricultural Applications

Introduction to Prothioconazole and Suspension Concentrate Formulations

This compound is a systemic triazolinthione fungicide belonging to the demethylation inhibitor (DMI) class (FRAC Group 3) that inhibits sterol biosynthesis in fungal pathogens by targeting the CYP51 enzyme ( [1] [2]. First introduced by Bayer CropScience in 2004, this compound has gained widespread adoption due to its broad-spectrum activity against numerous fungal diseases in cereal crops, soybeans, canola, and other important agricultural commodities [1] [3]. The compound exhibits excellent protective, curative, and eradicative activities with long-lasting residual effects, making it a valuable tool in integrated disease management programs [4].

Suspension concentrate (SC) formulations represent one of the most important delivery systems for water-insoluble active ingredients like this compound. SCs are stable dispersions of solid active ingredients in water, typically containing multiple excipients including wetting agents, dispersants, thickeners, and antifoaming agents to maintain physical stability and facilitate application [5]. These formulations offer significant advantages including ease of handling and application, reduced organic solvent content compared to emulsifiable concentrates, and compatibility with various irrigation systems and tank mixes. The development of stable SC formulations requires careful attention to particle size distribution, zeta potential, and rheological properties to prevent Ostwald ripening, sedimentation, and crystal growth during storage.

Formulation Composition and Rationale

Quantitative Formulation Composition

The optimal composition of this compound SC requires precise balance between active ingredient concentration and various formulation additives to ensure stability, biological efficacy, and user safety. Based on comprehensive formulation studies, the following components and their concentration ranges have been established:

Table 1: Composition of this compound Suspension Concentrate (SC)

| Component | Function | Concentration Range (% w/w) | Specific Examples |

|---|---|---|---|

| This compound | Active ingredient | 10.0-40.0% | Technical grade (≥970 g/kg) [4] |

| Dispersants | Stabilize suspension, prevent settling | 2.0-6.0% | Sodium lignosulfonate, polyvinylpyrrolidone [5] |

| Wetting Agents | Reduce interfacial tension, improve dilution | 1.0-3.0% | Alkyl naphthalene sulfonates, alcohol ethoxylates [5] |

| Antifreezing Agents | Prevent freezing at low temperatures | 3.0-5.0% | Propylene glycol, ethylene glycol [6] |

| Thickening Agents | Modify rheology, prevent sedimentation | 0.1-0.5% | Xanthan gum, silicon dioxide [7] |

| Antifoaming Agents | Reduce foam during mixing and application | 0.1-0.5% | Silicone-based antifoamers [5] |

| Preservatives | Prevent microbial degradation | 0.1-0.3% | 1,2-benzisothiazolin-3-one |

| Stabilizers | Prevent chemical degradation | 0.5-2.0% | Transition metal salts (e.g., copper sulfate) [6] |

| Water | Carrier | Balance to 100% | Deionized water |

Component Selection Rationale

Active Ingredient Quality: Technical grade this compound with a minimum purity of 970 g/kg should be used to minimize the impact of impurities on formulation stability [4]. The primary relevant impurities include This compound-desthio and triazole-1-ethanol, which must be monitored as they can affect both biological performance and stability.

Stabilization System: The inclusion of transition metal salts (particularly copper sulfate at 0.5-1.0%) is critical for inhibiting the chemical degradation of this compound in aqueous formulations [6]. These stabilizers function by chelating reactive species and inhibiting catalytic decomposition pathways, thereby extending shelf life under varying storage conditions.

Dispersion System: A combination of anionic dispersants (sodium lignosulfonate) and non-ionic surfactants provides electrostatic and steric stabilization mechanisms that prevent particle aggregation and ensure redispersion homogeneity [7] [5]. This dual approach maintains uniform particle distribution throughout the shelf life.

Preparation Process and Experimental Protocols

SC Preparation Workflow

The manufacturing process for this compound SC requires precise control of processing parameters to achieve optimal particle size distribution and formulation stability. The following diagram illustrates the key steps in the preparation workflow:

Detailed Preparation Protocol

Step 1: Premixing and Particle Size Reduction

- Weigh 300 g technical this compound (97% purity), 30 g sodium lignosulfonate, 15 g alkyl naphthalene sulfonate, and 200 g deionized water [5].

- Use a high-shear mixer (Silverson L5M or equivalent) at 3000 rpm for 15 minutes to create a homogeneous premix.

- Transfer the premix to a vertical bead mill (Netzsch MiniCer or equivalent) charged with 0.4-0.6 mm yttrium-stabilized zirconia grinding media at 85% chamber volume.

- Mill for 45-60 minutes with recirculation until D90 particle size < 3 μm is achieved, monitoring temperature to maintain below 35°C.

Step 2: Stabilization System Incorporation

- Prepare a 1.0% w/w copper sulfate solution (5 g in 50 mL deionized water) as a stabilization inhibitor [6].

- Reduce mixer speed to 800 rpm and slowly add the stabilizer solution over 5 minutes.

- Continue mixing for an additional 15 minutes to ensure uniform distribution.

Step 3: Excipient Addition and Final Adjustments

- Separately prepare a xanthan gum suspension (2.5 g in 50 mL propylene glycol) using high-shear mixing, then add to the main batch.

- Incorporate 15 g ethylene glycol as antifreeze agent and 2.5 g silicone antifoam emulsion [6] [7].

- Adjust pH to 6.5-7.0 using potassium carbonate solution [6].

- Make final viscosity adjustments with additional thickener if needed, then add deionized water to 1000 g total batch weight.

Step 4: Homogenization and Filtration

- Pass the final suspension through a 300 μm inline screen to remove any oversized particles or milling media contaminants.

- Homogenize for an additional 10 minutes at 1500 rpm to ensure batch uniformity.

Quality Control and Stability Assessment

Analytical Testing Parameters

Rigorous quality control testing must be performed to ensure the this compound SC meets commercial specifications for biological performance and storage stability. The following parameters should be evaluated:

Table 2: Quality Control Specifications for this compound SC

| Test Parameter | Specification | Test Method | Frequency |

|---|---|---|---|

| Active Ingredient Content | 95-105% of declared (30.0% w/w) | HPLC (C18 column, UV 220 nm) | Each batch |

| Particle Size Distribution | D90 < 3.0 μm; D50 < 1.5 μm | Laser diffraction (ISO 13320) | Each batch |

| Suspensibility | ≥90% after 30 min | CIPAC MT 15.1 | Each batch |

| Wettability | Complete dispersion within 60s | CIPAC MT 53.3 | Each batch |

| pH Value | 6.0-7.5 | CIPAC MT 75.1 | Each batch |

| Foaming Tendency | <25 mL after 1 min | CIPAC MT 47.1 | Each batch |

| Viscosity | 300-800 cP (Brookfield RV, spindle 3, 20 rpm) | CIPAC MT 22.1 | Each batch |

| Accelerated Stability (54°C, 14 days) | ≤5% degradation, all parameters in spec | CIPAC MT 46.3 | First 3 batches |

Stability Testing Protocol

Accelerated Stability Studies

- Prepare triplicate samples of the final SC formulation in sealed glass containers.

- Store at 54°C ± 2°C for 14 days in forced-air ovens, sampling at 0, 7, and 14 days [5].

- After each interval, analyze for active ingredient content, particle size growth, and physical characteristics.

- Compare results with initial specifications; acceptable stability demonstrates ≤5% active degradation and maintenance of all critical physical parameters.

Long-term Stability Studies

- Store samples at 25°C ± 2°C and 40°C ± 2°C with 75% relative humidity.

- Evaluate at 0, 1, 3, 6, 9, 12, 18, and 24-month intervals.

- Monitor for crystal growth, sedimentation, viscosity changes, and chemical stability.